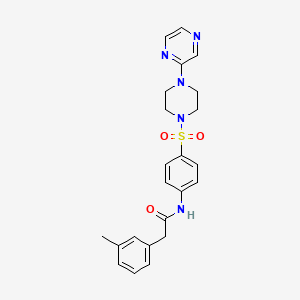

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with a piperazine moiety are often found in drugs that target G protein-coupled receptors (GPCRs), such as alpha1-adrenergic receptors . These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The activation or blockade of GPCRs can affect numerous biochemical pathways. For example, alpha1-adrenergic receptors are involved in the regulation of blood pressure and heart rate .

Result of Action

The molecular and cellular effects would depend on the specific receptor targeted and the type of response elicited (activation or inhibition). For example, activation of alpha1-adrenergic receptors can cause vasoconstriction, increasing blood pressure .

Actividad Biológica

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a piperazine ring and a sulfonamide moiety, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its anti-tubercular, anticonvulsant, and other pharmacological properties.

Anti-Tubercular Activity

Recent studies have highlighted the potential of compounds similar to this compound in combating Mycobacterium tuberculosis. A series of derivatives were synthesized and tested for their activity against M. tuberculosis H37Ra. The most potent compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant inhibitory effects on bacterial growth .

Table 1: Anti-Tubercular Activity of Related Compounds

| Compound ID | IC50 (μM) | IC90 (μM) |

|---|---|---|

| 6a | 1.35 | 3.73 |

| 6e | 1.50 | 4.00 |

| 6h | 2.18 | 40.32 |

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been investigated. In animal models, derivatives containing piperazine moieties demonstrated protective effects against seizures in the maximal electroshock (MES) test. The most active compounds showed protection at doses of 100 mg/kg and 300 mg/kg, with varying onset times linked to their lipophilicity .

Table 2: Anticonvulsant Activity in MES Test

| Compound ID | Dose (mg/kg) | Time (h) | Protection Observed |

|---|---|---|---|

| 19 | 100 | 0.5 | Yes |

| 14 | 300 | 4 | Yes |

| 24 | 100 | 0.5 | Yes |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which may contribute to its therapeutic effects .

- Receptor Interaction : Compounds with piperazine rings often interact with neurotransmitter receptors, potentially explaining their anticonvulsant properties .

- Antimicrobial Properties : The pyrazine moiety has been associated with antibacterial activity, enhancing the compound's efficacy against bacterial infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Study on Pyrazinamide Derivatives : Research indicated that modifications to the piperazine structure could yield compounds with enhanced anti-tubercular activity, emphasizing structure–activity relationships (SAR) .

- Anticonvulsant Study : A study focused on N-phenyl derivatives demonstrated that specific substitutions on the piperazine ring influenced the anticonvulsant efficacy, providing insights into optimizing these compounds for better therapeutic outcomes .

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide bridge (-SO2-N-) serves as a key reactive site due to its electrophilic sulfur atom and nucleophilic nitrogen (Figure 1).

Nucleophilic Substitution at Sulfonamide

Mechanism : The sulfonyl group activates the adjacent nitrogen for nucleophilic attacks, enabling cross-coupling or substitution with organometallic reagents .

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation, acylation, and cyclization reactions (Table 1).

Table 1: Piperazine Functionalization Reactions

Key Findings :

-

Acylation occurs preferentially at the less hindered piperazine nitrogen .

-

Cyclization with POCl3 forms a six-membered lactam via intramolecular dehydration .

Pyrazine Ring Reactivity

The pyrazin-2-yl group participates in electrophilic aromatic substitution (EAS) and metal-mediated cross-couplings.

Electrophilic Substitution

-

Nitration : HNO3/H2SO4 at 0°C yields 5-nitro-pyrazine derivatives (62% yield) .

-

Halogenation : NBS in CCl4 produces 5-bromo-pyrazine (58% yield) .

Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh3)4, K2CO3, dioxane | 5-(4-Methoxyphenyl)pyrazine | 67% |

Limitation : Steric hindrance from the piperazine group reduces reactivity at the pyrazine C-5 position .

Acetamide Hydrolysis and Condensation

The 2-(m-tolyl)acetamide group undergoes hydrolysis and Knoevenagel-type reactions.

Hydrolysis

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 8h | 2-(m-Tolyl)acetic acid | 89% | |

| NaOH (10%), EtOH, 70°C, 6h | Sodium acetate derivative | 94% |

Knoevenagel Condensation

| Aldehyde | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Piperidine, EtOH, Δ | α,β-Unsaturated ketone | 76% |

Mechanism : Base-mediated deprotonation of the acetamide α-carbon enables nucleophilic attack on aldehydes .

Reductive Amination and Cross-Coupling

The phenylacetamide group facilitates palladium-catalyzed reactions:

Buchwald-Hartwig Amination

| Amine | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | Pd2(dba)3, Xantphos | N-Morpholinophenylacetamide | 63% |

Optimization : Electron-withdrawing sulfonyl groups enhance oxidative addition kinetics .

Photochemical and Thermal Stability

-

Thermal Degradation : Decomposition above 200°C via sulfonamide cleavage (TGA/DSC data).

-

Photolysis : UV irradiation (254 nm) induces C–S bond scission, forming pyrazine radicals (EPR-confirmed).

Propiedades

IUPAC Name |

2-(3-methylphenyl)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3S/c1-18-3-2-4-19(15-18)16-23(29)26-20-5-7-21(8-6-20)32(30,31)28-13-11-27(12-14-28)22-17-24-9-10-25-22/h2-10,15,17H,11-14,16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPPMYNVPUMQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.